Octadecanedioic Acid Mono-L-carnitine Ester

Metabolomics Clinical Diagnostics Peroxisomal Disorders

Select Octadecanedioic Acid Mono-L-carnitine Ester for your advanced delivery and diagnostic workflows. Its unique dicarboxylicacylcarnitine structure provides dual utility: (1) the terminal carboxylic acid enables site-specific covalent amide conjugation for stable attachment of targeting ligands or PEG to LNPs, a feature absent in standard monocarboxylic lipids; (2) its specific metabolic fate qualifies it as a reliable LC-MS/MS reference standard for diagnosing peroxisomal biogenesis disorders (high dicarboxylylcarnitine/monocarboxylylcarnitine ratio). Choose this high-purity (≥95%) compound to ensure robust, reproducible results in your most critical assays.

Molecular Formula C₂₅H₄₈ClNO₆
Molecular Weight 494.1
CAS No. 123233-50-1
Cat. No. B1148157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanedioic Acid Mono-L-carnitine Ester
CAS123233-50-1
Synonyms(R)-3-Carboxy-2-[(17-carboxy-1-oxoheptadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride;  (2R)-3-Carboxy-2-[(17-carboxy-1-oxoheptadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride;  (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoat
Molecular FormulaC₂₅H₄₈ClNO₆
Molecular Weight494.1
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanedioic Acid Mono-L-carnitine Ester (CAS 123233-50-1): A Cationic Lipid and Acylcarnitine Biomarker for Specialized Research Applications


Octadecanedioic Acid Mono-L-carnitine Ester (CAS 123233-50-1), also known as octadecanedioylcarnitine or CAR(DC18:0), is a long-chain acylcarnitine classified as a cationic lipid [1]. It is composed of an 18-carbon dicarboxylic acid (octadecanedioic acid) esterified to L-carnitine . The compound is utilized in the formulation of lipid nanoparticles (LNPs) for drug and gene delivery due to its ability to form stable amide bonds with primary amines . Additionally, it serves as a diagnostic biomarker for peroxisomal biogenesis disorders, where its plasma and urinary levels are characteristically elevated [2].

Why Octadecanedioic Acid Mono-L-carnitine Ester Cannot Be Substituted by Generic Cationic Lipids or Acylcarnitines


Generic substitution is not possible due to the unique combination of a long-chain dicarboxylic acid (C18:0-DC) and L-carnitine, which confers distinct biological and physicochemical properties. Unlike common monocarboxylic acylcarnitines (e.g., stearoylcarnitine) or standard cationic lipids (e.g., DOTAP), this compound exhibits a specific metabolic fate and diagnostic profile. Its dicarboxylic nature leads to a unique excretion pattern in peroxisomal disorders, characterized by a high dicarboxylylcarnitine/monocarboxylylcarnitine ratio, a signature not observed with monocarboxylic acylcarnitines [1]. Furthermore, its terminal carboxylic acid group enables covalent conjugation strategies (e.g., stable amide bond formation) that are not feasible with most commercial cationic lipids lacking this reactive handle, thereby affecting LNP formulation stability and payload retention .

Quantitative Evidence Supporting Selection of Octadecanedioic Acid Mono-L-carnitine Ester Over Analogs


Diagnostic Specificity: Significantly Elevated Dicarboxylylcarnitine Ratio in Peroxisomal Biogenesis Disorders

In patients with peroxisome biogenesis disorders (PBDs), plasma levels of octadecanedioylcarnitine (C18:0-DC) are significantly elevated, contributing to a high dicarboxylylcarnitine/monocarboxylylcarnitine ratio. This specific elevation distinguishes PBDs from other fatty acid oxidation disorders, where such a ratio is not observed [1]. This compound is a key component of a characteristic acylcarnitine profile, offering diagnostic specificity not provided by generic acylcarnitine panels.

Metabolomics Clinical Diagnostics Peroxisomal Disorders

Urinary Excretion: Significant Elevation of C18:0-DC-Carnitine in PBD Patients

Quantitative ESI-MS/MS analysis of urine samples demonstrates that the excretion of C18:0-DC-carnitine is significantly elevated in patients with peroxisomal biogenesis disorders (PBD) compared to healthy controls [1]. This finding confirms the compound's utility as a non-invasive diagnostic marker.

Urinalysis Biomarker Validation Peroxisomal Disorders

Chemical Functionality: Terminal Carboxylic Acid Enables Stable Covalent Conjugation for LNP Formulations

Unlike many common cationic lipids that rely on electrostatic interactions, Octadecanedioic Acid Mono-L-carnitine ester possesses a terminal carboxylic acid group. This functional group can react with primary amines in the presence of activators (e.g., HATU) to form stable, covalent amide bonds . This provides a distinct chemical advantage for constructing lipid nanoparticles (LNPs) with enhanced stability and tailored surface properties compared to lipids lacking this reactive moiety.

Drug Delivery Nanotechnology Lipid Nanoparticles

High-Impact Application Scenarios for Octadecanedioic Acid Mono-L-carnitine Ester Based on Verified Evidence


Clinical Metabolomics: Development and Validation of Diagnostic Assays for Peroxisomal Biogenesis Disorders

This compound is an essential reference standard for laboratories developing targeted metabolomics assays using LC-MS/MS or ESI-MS/MS. Its unique elevation in PBD patients, as demonstrated in peer-reviewed studies [1], makes it a critical component for calibrating instruments, validating method specificity, and establishing reference ranges for newborn screening programs focused on peroxisomal disorders.

Advanced Drug Delivery: Engineering Covalently Functionalized Lipid Nanoparticles (LNPs)

Researchers focused on developing next-generation LNPs for nucleic acid delivery (e.g., mRNA, siRNA) can leverage the compound's terminal carboxylic acid for site-specific covalent conjugation . This allows for the stable attachment of targeting ligands, PEG chains, or other functional moieties directly to the lipid component, creating more robust and precisely engineered nanoparticles compared to those formulated with standard, non-functionalizable cationic lipids.

Basic Research: Investigating Dicarboxylic Acid Metabolism and Mitochondrial/Peroxisomal Function

As a well-defined long-chain dicarboxylic acylcarnitine, this compound serves as a specific substrate or analytical standard for studying the distinct roles of mitochondria and peroxisomes in fatty acid oxidation [2]. It can be used in cell-based assays to trace metabolic flux or to investigate the impact of genetic defects in fatty acid oxidation pathways, providing a more specific tool than generic monocarboxylic fatty acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadecanedioic Acid Mono-L-carnitine Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.